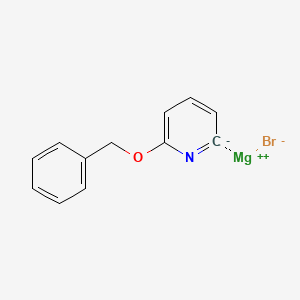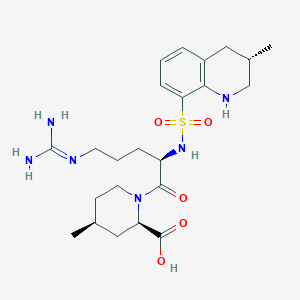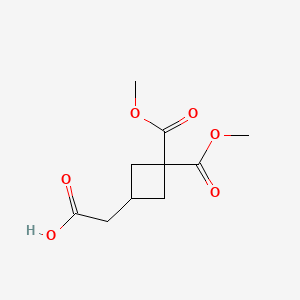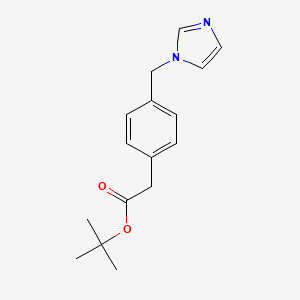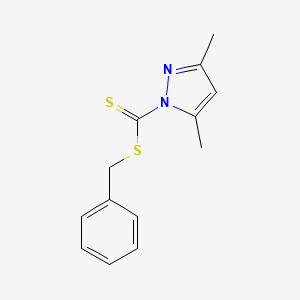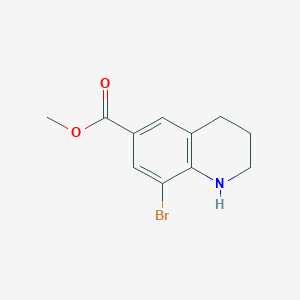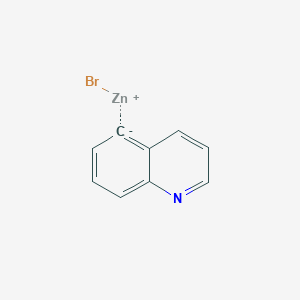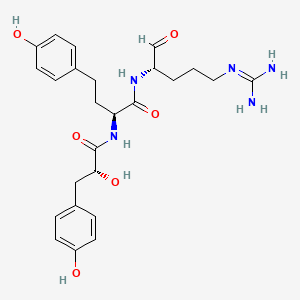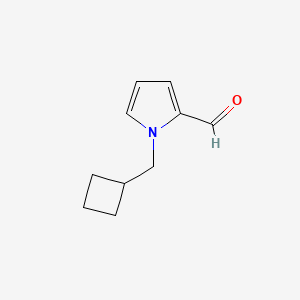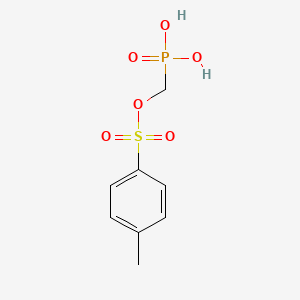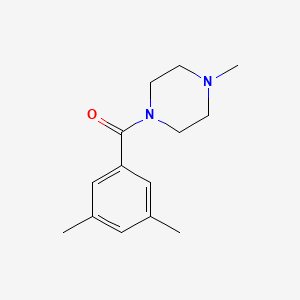
(3,5-Dimethylphenyl)(4-methylpiperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dimethylphenyl)(4-methylpiperazin-1-yl)methanone: is a chemical compound with the molecular formula C14H20N2O and a molecular weight of 232.33 g/mol . This compound is characterized by the presence of a dimethylphenyl group and a methylpiperazinyl group attached to a methanone core . It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethylphenyl)(4-methylpiperazin-1-yl)methanone typically involves the reaction of 3,5-dimethylbenzoyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: (3,5-Dimethylphenyl)(4-methylpiperazin-1-yl)methanone is used as an intermediate in the synthesis of various organic compounds .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets . It is often employed in the design of enzyme inhibitors and receptor modulators .
Medicine: It is investigated for its activity against various biological targets, including enzymes and receptors involved in disease pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials . It is also utilized in the formulation of certain polymers and coatings .
Mécanisme D'action
The mechanism of action of (3,5-Dimethylphenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors . The compound binds to these targets, modulating their activity and influencing various biochemical pathways . The exact mechanism depends on the specific application and target being studied .
Comparaison Avec Des Composés Similaires
- (3,5-Dimethoxyphenyl)(4-methylpiperazin-1-yl)methanone
- 3-((4-Methylpiperazin-1-yl)methyl)-5-nitro-1H-indole
Comparison: (3,5-Dimethylphenyl)(4-methylpiperazin-1-yl)methanone is unique due to the presence of both dimethylphenyl and methylpiperazinyl groups, which confer distinct chemical and biological properties . Compared to (3,5-Dimethoxyphenyl)(4-methylpiperazin-1-yl)methanone, the dimethyl groups in the phenyl ring of the former provide different steric and electronic effects . Similarly, 3-((4-Methylpiperazin-1-yl)methyl)-5-nitro-1H-indole has a different core structure, leading to variations in its reactivity and biological activity .
Propriétés
Formule moléculaire |
C14H20N2O |
|---|---|
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
(3,5-dimethylphenyl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C14H20N2O/c1-11-8-12(2)10-13(9-11)14(17)16-6-4-15(3)5-7-16/h8-10H,4-7H2,1-3H3 |
Clé InChI |
COWFNBFSVSSGLV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(4-Chloro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14886847.png)
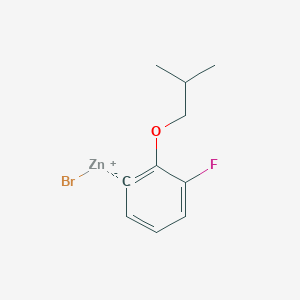
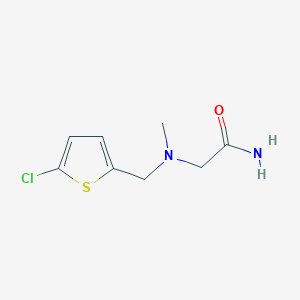
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B14886862.png)
